Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate
Overview
Description
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate is a synthetic organic compound with the molecular formula C16H21BrFNO3 and a molecular weight of 374.25 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group, a cyclopropyl group, and a 4-bromo-2-fluorophenoxy moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
The synthesis of tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild reaction conditions. The specific steps and conditions for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-2-fluorophenoxy moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Scientific Research Applications
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate: This compound has a cyclopentyl group instead of a cyclopropyl group, which may affect its reactivity and applications.
Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound has a different substitution pattern on the phenyl ring, which may influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate, with the CAS number 1704081-73-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C₁₆H₂₁BrFNO₃, with a molecular weight of 374.25 g/mol. The predicted boiling point is approximately 427.8 °C, and it has a density of 1.38 g/cm³ . The compound features a carbamate functional group, which is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁BrFNO₃ |
Molecular Weight | 374.25 g/mol |
Boiling Point | 427.8 °C (predicted) |
Density | 1.38 g/cm³ (predicted) |
pKa | -2.56 (predicted) |
The biological activity of this compound can be attributed to its structural components, particularly the presence of the bromo and fluoro substituents on the phenyl ring. These halogen atoms can significantly influence the compound's interaction with biological targets, enhancing its potency and selectivity.
Research indicates that compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, studies have demonstrated that fluorinated compounds can enhance binding affinity to serotonin transporters .
Pharmacological Studies
Pharmacological evaluations have revealed that this compound exhibits notable effects in vitro and in vivo:
- Antidepressant Activity : In animal models, compounds with similar structures have been shown to inhibit serotonin reuptake, suggesting potential antidepressant properties.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.
Study 1: Serotonin Transporter Inhibition
A study evaluated the effects of various fluorinated carbamates on serotonin transporter inhibition. The results indicated that the introduction of a trifluoromethyl group at the para position significantly enhanced the inhibitory potency compared to non-fluorinated analogs . While specific data on this compound was not available, it is reasonable to hypothesize similar enhancements due to its structural characteristics.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-cyclopropylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19(12-5-6-12)8-9-21-14-7-4-11(17)10-13(14)18/h4,7,10,12H,5-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSGDSIDLGHQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC1=C(C=C(C=C1)Br)F)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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